Boc-L-cysteic Acid Enables Orthogonal Boc/Bzl Chemistry: Acid Lability vs. Fmoc's Base Lability
Boc-L-cysteic acid is specifically designed for Boc/benzyl (Boc/Bzl) solid-phase peptide synthesis (SPPS), where its N-terminal Boc group is cleaved under acidic conditions (e.g., 100% TFA, 5 min ×2) . This is in direct contrast to Fmoc-L-cysteic acid, which utilizes a base-labile Fmoc group (cleaved with 20–50% piperidine/DMF) and is incompatible with Boc/Bzl resins and protocols [1]. The choice between these two compounds dictates the entire synthetic route: Boc chemistry typically employs Merrifield resin and requires HF cleavage, whereas Fmoc chemistry uses Wang-type resins and TFA cleavage [1]. Users committed to Boc/Bzl SPPS or those working with base-sensitive sequences must select Boc-L-cysteic acid; Fmoc-L-cysteic acid cannot be substituted.
| Evidence Dimension | Deprotection condition for N-α protection |
|---|---|
| Target Compound Data | Cleaved by 100% trifluoroacetic acid (TFA), 5 min ×2 (Boc group) |
| Comparator Or Baseline | Fmoc-L-cysteic acid: Cleaved by 20–50% piperidine in DMF (Fmoc group) |
| Quantified Difference | Acid-labile (TFA) vs. base-labile (piperidine) — orthogonal strategies |
| Conditions | Solid-phase peptide synthesis (SPPS) deprotection protocols |
Why This Matters
This dictates the entire synthetic strategy (resin choice, side-chain protection, and final cleavage conditions) and precludes simple substitution of one protected amino acid for the other.
- [1] Iris Biotech. Boc versus Fmoc for Solid Phase Peptide Synthesis. Published 2024-06-11. View Source
